molecular formula C2H5ClN4O2S2 B135475 5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt CAS No. 120208-98-2

5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt

Cat. No.: B135475
CAS No.: 120208-98-2
M. Wt: 216.7 g/mol
InChI Key: ITEJBIVRSKOGNO-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt, also known as this compound, is a useful research compound. Its molecular formula is C2H5ClN4O2S2 and its molecular weight is 216.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides: A Patent and Literature Review

Sulfonamides, including 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivatives, have been extensively explored for their therapeutic potentials. These compounds have shown significant antitumor activity and utility as antiglaucoma agents targeting carbonic anhydrase (CA) isoforms CA IX/XII, critical for tumor growth and metastasis. Novel sulfonamides with selective antiglaucoma properties and diagnostic applications for other diseases have also been patented, highlighting the continuous need for innovative sulfonamides in treating glaucoma, cancer, and other conditions (Carta, Scozzafava, & Supuran, 2012).

Thiadiazoles: Antiparasitic Activities

Thiadiazole derivatives, particularly those incorporating the 5-Amino-1,3,4-thiadiazole scaffold, have been identified for their antiparasitic activities against leishmaniasis and malaria. These conditions are significant health concerns in tropical and sub-tropical regions. The derivatives present low toxicity and show potential as novel leads for antimalarial and antileishmanial drug development. This underscores the importance of thiadiazole scaffolds in medicinal chemistry as platforms for creating new therapeutic agents (Tahghighi & Babalouei, 2017).

Sulfonamide Inhibitors and Their Diverse Applications

Research on sulfonamide inhibitors has expanded beyond their traditional use as antimicrobials to encompass various applications, including as antiviral agents (specifically HIV protease inhibitors), anticancer agents, and treatments for Alzheimer's disease. This broadening of applications highlights the versatility of sulfonamides as a chemical class and underscores the ongoing innovation in utilizing these compounds to address a wide range of diseases (Gulcin & Taslimi, 2018).

Sulfamic Acid: An Environment-Friendly Alternative

Sulfamic acid, related to the sulfonamide group, serves as an eco-friendly alternative for industrial cleaning and corrosion inhibition. Its use in cleaning metallic surfaces while minimizing environmental impact exemplifies the broader applications of sulfonamide derivatives beyond pharmacology, demonstrating their utility in industrial processes (Verma & Quraishi, 2022).

Mechanism of Action

Safety and Hazards

5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt is an experimental teratogen. When heated to decomposition, it emits very toxic fumes of NOx, Na2O, and SOx .

Biochemical Analysis

Biochemical Properties

It is known to be an inhibitor of human carbonic anhydrase B (HCA-B) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Cellular Effects

Given its role as an inhibitor of HCA-B, it may influence cellular processes by modulating the activity of this enzyme .

Molecular Mechanism

As an inhibitor of HCA-B, it likely exerts its effects by binding to this enzyme and preventing it from catalyzing its normal reactions .

Properties

IUPAC Name

5-amino-1,3,4-thiadiazole-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S2.ClH/c3-1-5-6-2(9-1)10(4,7)8;/h(H2,3,5)(H2,4,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEJBIVRSKOGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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